molecular formula C23H24N4O2 B11556474 2-ethyl-N'~1~,N'~3~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanedihydrazide

2-ethyl-N'~1~,N'~3~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanedihydrazide

Cat. No.: B11556474
M. Wt: 388.5 g/mol
InChI Key: IURXEUPWBWGBQI-ZFYQWLEYSA-N
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Description

2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group and conjugated double bonds, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation of ethyl hydrazine with substituted benzaldehydes under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazides.

Scientific Research Applications

2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the conjugated double bonds in the compound’s structure allow for interactions with various biological molecules, potentially disrupting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-N’1,N’3-BIS[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PROPANEDIHYDRAZIDE is unique due to its specific arrangement of phenylprop-2-en-1-ylidene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-ethyl-N,N'-bis[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanediamide

InChI

InChI=1S/C23H24N4O2/c1-2-21(22(28)26-24-17-9-15-19-11-5-3-6-12-19)23(29)27-25-18-10-16-20-13-7-4-8-14-20/h3-18,21H,2H2,1H3,(H,26,28)(H,27,29)/b15-9+,16-10+,24-17+,25-18+

InChI Key

IURXEUPWBWGBQI-ZFYQWLEYSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C=C/C1=CC=CC=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NN=CC=CC1=CC=CC=C1)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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